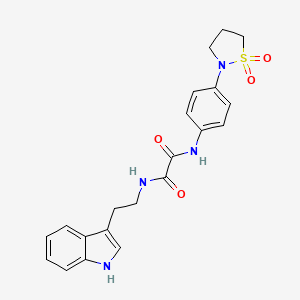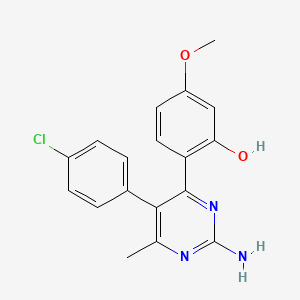
2-(2-Amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl)-5-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including an amino group, a pyrimidine ring, a phenol group, and a methoxy group. These functional groups could potentially confer a variety of chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a pyrimidine ring, a phenol group, and a methoxy group would contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the amino group might participate in reactions with acids or electrophiles, while the phenol group might undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like the amino and phenol groups could affect its solubility .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Characterization
- Research has focused on synthesizing various pyrimidine derivatives due to their significant biological activities. For instance, novel methods for synthesizing dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, which are important heterocycles in pharmaceutical chemistry, have been developed, indicating the broad interest in synthesizing and characterizing pyrimidine-based compounds for potential pharmaceutical applications (Osyanin et al., 2014).
Biological Activities and Applications
- Pyrimidine derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory potential, demonstrating the therapeutic relevance of such compounds. Some pyrimidine compounds emerged as more potent than standard drugs, highlighting the potential for discovering new medications based on pyrimidine structures (Chhabria et al., 2007).
- Antiviral activities of pyrimidine derivatives have also been investigated, with some compounds showing marked inhibition of retrovirus replication in cell culture. This suggests that pyrimidine-based compounds can be potent antiviral agents, contributing to the development of new antiretroviral therapies (Hocková et al., 2003).
Antimicrobial and Antifungal Properties
- Compounds derived from pyrimidines have shown antimicrobial activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents. This includes the development of formazans from Mannich bases as antimicrobial agents, demonstrating the versatility of pyrimidine derivatives in combating microbial infections (Sah et al., 2014).
Environmental and Biochemical Studies
- Beyond pharmaceutical applications, studies have explored the environmental biodegradability and toxicity of phenolic compounds under methanogenic conditions, contributing to our understanding of environmental pollution and bioremediation strategies. This research provides insights into the fate of chlorophenols and related compounds in anoxic environments, relevant for environmental chemistry and pollution management (O'connor & Young, 1989).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-amino-5-(4-chlorophenyl)-6-methylpyrimidin-4-yl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-10-16(11-3-5-12(19)6-4-11)17(22-18(20)21-10)14-8-7-13(24-2)9-15(14)23/h3-9,23H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVGEAXWIMPDJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)C2=C(C=C(C=C2)OC)O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2846608.png)
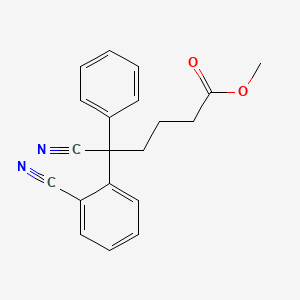
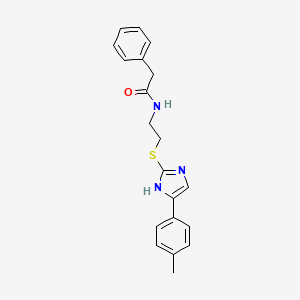
![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4,5-trimethoxybenzoate](/img/structure/B2846612.png)
![2-cyano-3-[4-fluoro-3-(thiophen-2-yl)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2846613.png)
![1-(3-methoxypropyl)-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2846614.png)

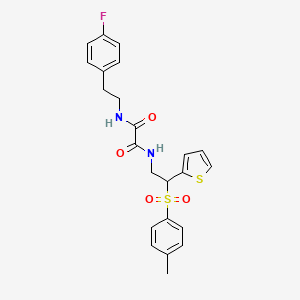
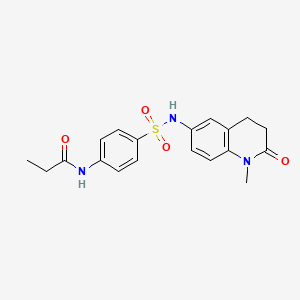
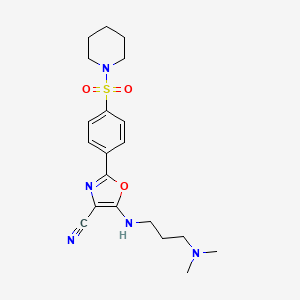


![N-(5-chloro-2-methoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2846626.png)
